![molecular formula C19H20N4O4S B2364064 methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate CAS No. 921541-95-9](/img/structure/B2364064.png)
methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, an imidazole ring, a triazole ring, and a thioether linkage . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving hydrazine derivatives and isothiocyanates . The formation of the triazole ring could potentially involve a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the imidazole and triazole rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents. The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Scientific Research Applications
Anticancer Activity
Triazoles, particularly those with a sulphanyl functional group attached to the heterocyclic core, have been studied for their potential use as bioactive compounds with anticancer properties . The presence of the ethoxyphenyl group in the compound could potentially interact with various biological targets, leading to the inhibition of cancer cell growth.
Enzyme Inhibition
The structural features of triazoles allow them to act as enzyme inhibitors . This compound could be designed to target specific enzymes within cellular pathways, which is a common strategy in the development of new medications for diseases like Alzheimer’s and Parkinson’s.
Antimicrobial Properties
Triazole derivatives have shown effectiveness as antimicrobial agents . The compound could be explored for its efficacy against a range of pathogenic bacteria and fungi, contributing to the development of new antibiotics.
Antioxidant Potential
The antioxidant capacity of triazole compounds is another area of interest, as they can help in reducing oxidative stress within the body . This compound could be studied for its ability to neutralize free radicals, which are implicated in various chronic diseases and aging processes.
Antiviral Applications
Triazoles have been recognized for their antiviral activities . This particular compound could be investigated for its potential to inhibit viral replication, which is crucial in the treatment of viral infections such as influenza and HIV.
Nonlinear Optical Materials
Some triazole derivatives exhibit significant linear and nonlinear optical properties, making them candidates for applications in photonics and optoelectronics . The compound’s structure could be optimized to enhance its optical properties for use in devices like optical switches and modulators.
Mechanism of Action
Target of Action
The compound, methyl 5-({[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate, is a complex molecule that contains both indole and triazole moieties . Indole derivatives are known to bind with high affinity to multiple receptors , and triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . .
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and more . Similarly, triazole compounds show versatile biological activities
Biochemical Pathways
Given the biological activities of indole and triazole derivatives , it can be inferred that this compound might influence a variety of biochemical pathways
Result of Action
Indole and triazole derivatives are known to exhibit a range of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , and some triazole derivatives have demonstrated cytotoxic effects . The specific effects of this compound would need further investigation.
Future Directions
properties
IUPAC Name |
methyl 5-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-26-14-6-4-13(5-7-14)22-10-11-23-18(22)20-21-19(23)28-12-15-8-9-16(27-15)17(24)25-2/h4-9H,3,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRPGCPIKIRLGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(O4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate |
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